molecular formula C21H19N3O2 B11564929 3-(3,4-Dimethoxyphenyl)-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine

3-(3,4-Dimethoxyphenyl)-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine

Cat. No.: B11564929
M. Wt: 345.4 g/mol
InChI Key: UABSIYPJBZONTB-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a pyrazolo[1,5-a]pyrimidine core with substituents at the 3, 5, and 7 positions, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethoxyphenyl)-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine typically involves the reaction of 5-amino-pyrazole derivatives with various aldehydes or arylidene malononitriles. For instance, the reaction of 5-amino-3-methyl-1-phenylpyrazole with 3,4-dimethoxybenzaldehyde under reflux conditions in ethanol can yield the desired compound . The reaction is often catalyzed by acids or bases to facilitate the formation of the pyrazolo[1,5-a]pyrimidine ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, solvent, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to modify the compound’s structure.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxyphenyl)-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation . By inhibiting DHFR, the compound can effectively halt the growth of cancer cells and other rapidly dividing cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,4-Dimethoxyphenyl)-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. Its combination of methoxy and phenyl groups at specific positions enhances its stability and reactivity, making it a valuable compound for various scientific applications.

Properties

Molecular Formula

C21H19N3O2

Molecular Weight

345.4 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C21H19N3O2/c1-14-11-18(15-7-5-4-6-8-15)24-21(23-14)17(13-22-24)16-9-10-19(25-2)20(12-16)26-3/h4-13H,1-3H3

InChI Key

UABSIYPJBZONTB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)C3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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